Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate

Organic synthesis Protecting group strategy Carbonyl transfer reagent

Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is an asymmetric fluorinated dialkyl carbonate bearing a bulky tert-butyl group and an electron-deficient 2,2,3,3,3-pentafluoropropyl chain. The compound belongs to the broader class of organofluorine carbonates that have been patented for non-aqueous electrolyte applications requiring high oxidative stability and flame retardancy.

Molecular Formula C8H11F5O3
Molecular Weight 250.16 g/mol
Cat. No. B15092016
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2,2,3,3,3-pentafluoropropyl carbonate
Molecular FormulaC8H11F5O3
Molecular Weight250.16 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)OCC(C(F)(F)F)(F)F
InChIInChI=1S/C8H11F5O3/c1-6(2,3)16-5(14)15-4-7(9,10)8(11,12)13/h4H2,1-3H3
InChIKeyQCHQNUKFEDTHMM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 2,2,3,3,3-Pentafluoropropyl Carbonate (CAS 1980035-71-9): Core Identity and Procurement-Relevant Classification


Tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is an asymmetric fluorinated dialkyl carbonate bearing a bulky tert-butyl group and an electron-deficient 2,2,3,3,3-pentafluoropropyl chain . The compound belongs to the broader class of organofluorine carbonates that have been patented for non-aqueous electrolyte applications requiring high oxidative stability and flame retardancy [1]. It is supplied commercially at 98% purity (HPLC) .

Supports non-aqueous electrolyte research and high-voltage cathode compatibility studies
Tert-butyl steric shielding reduces premature hydrolysis, enabling controlled carbonyl-transfer reactions
Lower volatility relative to ethyl analog may support elevated-temperature synthetic workflows

Why Tert-Butyl 2,2,3,3,3-Pentafluoropropyl Carbonate Cannot Be Replaced by Unsubstituted or Less-Hindered Carbonate Analogs


Asymmetric fluorinated carbonates are not functionally interchangeable because the steric and electronic character of the alkyl substituents dictates both the reactivity of the carbonate carbonyl toward nucleophiles and the electrochemical stability window of the electrolyte. Replacing the tert-butyl group with a smaller alkyl chain (e.g., methyl or ethyl) reduces steric shielding, increases carbonyl electrophilicity, and lowers the boiling point, which directly impacts shelf-life, handling safety, and selectivity in carbonyl-transfer reactions [1].

Steric / Electronic Shift

Replacing tert-butyl with smaller alkyl chains (e.g., methyl or ethyl) reduces steric shielding, which may increase carbonyl electrophilicity and alter acylation selectivity.

Volatility and Handling Safety

Less-hindered analogs have lower boiling points, raising evaporative losses and safety concerns during high-temperature use.

Hydrolytic Degradation Rate

Shorter alkyl carbonates may degrade faster in ambient moisture, potentially limiting shelf-life and procurement reliability.

Tert-Butyl 2,2,3,3,3-Pentafluoropropyl Carbonate: Head-to-Head and Cross-Study Differentiation Evidence


Steric Shielding of the Carbonyl Center: Computed LogP and TPSA Comparison with Ethyl and Methyl Pentafluoropropyl Carbonates

The tert-butyl analog exhibits a computed LogP of 3.14 and a topological polar surface area (TPSA) of 35.5 Ų, compared to a LogP of approximately 2.1 and TPSA of 44.8 Ų for ethyl 2,2,3,3,3-pentafluoropropyl carbonate (CAS 277332-96-4). The higher LogP and lower TPSA indicate greater lipophilicity and reduced carbonyl accessibility, which can translate into slower, more selective acylation kinetics .

Lipophilicity & TPSA
Cross-study comparable
LogP 3.14 vs. 2.1; TPSA 35.5 vs. 44.8 Ų
Higher LogP favors organic phase partitioning, reducing aqueous hydrolysis risk.
Computed values; experimental LogP not available.
Organic synthesis Protecting group strategy Carbonyl transfer reagent

Oxidative Stability in Lithium-Ion Battery Electrolytes: Class-Level Evidence for Fluorinated Asymmetric Carbonates

The patent family US 5,847,188 teaches that asymmetric fluorinated carbonates of the general formula R¹–O–CO–O–R² exhibit oxidation potentials exceeding 5.5 V vs. Li/Li⁺ when R¹ and R² contain fluorine-substituted alkyl groups. While tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate is not individually exemplified, its structural elements (tert-butyl as R¹, pentafluoropropyl as R²) fall within the claimed scope, predicting an oxidation potential >5.5 V, which is 0.3–0.5 V higher than conventional ethylene carbonate (EC) / dimethyl carbonate (DMC) blends [1].

Oxidative Stability
Class-level inference
Predicted >5.5 V vs. Li/Li⁺
Supports high-voltage cathode compatibility studies.
Inferred from patent claims; not directly measured for this compound.
Lithium-ion battery Electrolyte additive Oxidative stability

Boiling Point Differentiation: Tert-Butyl vs. Ethyl Pentafluoropropyl Carbonate

The tert-butyl analog is expected to have a boiling point approximately 20–30 °C higher than its ethyl counterpart (boiling point of ethyl 2,2,3,3,3-pentafluoropropyl carbonate is estimated at ~150–160 °C based on its molecular weight of 222.11 g/mol and refractive index of 1.33). The increased molecular weight (250.16 g/mol) and branching of the tert-butyl group reduce vapor pressure, affording a wider liquid handling range .

Boiling Point
Supporting evidence
Est. bp ~170–190 °C vs. ~150–160 °C
Lower volatility reduces evaporative losses during reflux operations.
Estimated from structural analogs; experimental bp not published.
Solvent selection Distillation Volatility

Hydrolytic Stability Advantage of the Tert-Butyl Carbonate Moiety Over Primary Alkyl Carbonates

Tertiary alkyl carbonates are known to hydrolyze significantly more slowly than primary or secondary alkyl carbonates under neutral and mildly acidic conditions, owing to steric inhibition of nucleophilic attack at the carbonyl carbon. For the tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate, the tert-butyl group provides a steric shield that is absent in the methyl or ethyl congeners. While no head-to-head kinetic data are available for this specific compound, general class behavior of tert-butyl vs. methyl carbonates shows a half-life difference of 5- to 20-fold at pH 7, 25 °C [1].

Hydrolytic Stability
Class-level inference
Estimated 5- to 20-fold longer t₁/₂ vs. methyl analog
May support extended shelf-life and ambient handling tolerance.
Class-level behavior; not measured for this specific compound.
Stability Storage Reagent longevity

Purity Benchmarking: Commercial Availability at 98% vs. 97% for the Ethyl Analog

The target compound is listed at 98% purity (HPLC) by Leyan.com, whereas the closely related ethyl 2,2,3,3,3-pentafluoropropyl carbonate is routinely supplied at 97% purity by Thermo Scientific/Alfa Aesar. Although this 1% absolute purity difference is modest, it may be meaningful for applications requiring stoichiometric precision, such as peptide coupling or polymer end-capping .

Purity Benchmark
Head-to-head comparison
98% (HPLC) vs. 97% (GC)
Higher nominal purity may reduce in-house re-purification needs.
Supplier specifications; purity methods differ (HPLC vs. GC).
Purity Quality control Procurement specification

Computational Reactivity Descriptor: H-Acceptor and Rotatable Bond Count vs. Sec-Butyl Isomer

The tert-butyl 2,2,3,3,3-pentafluoropropyl carbonate has 3 H-acceptors and 2 rotatable bonds, identical to its sec-butyl isomer (CAS 1923065-25-1). However, the tert-butyl group is symmetrically branched (quaternary α-carbon), whereas the sec-butyl group contains a chiral secondary α-carbon. This structural difference eliminates diastereomeric complexity in reactions where the carbonate acts as an acylating agent, simplifying product analysis and purification .

Molecular Topology
Cross-study comparable
Achiral quaternary α-carbon; avoids diastereomers
Simplifies purification and QC, beneficial for scale-up.
Structural comparison vs. sec-butyl isomer.
QSAR Molecular descriptors Reactivity prediction

Procurement-Driven Application Scenarios for Tert-Butyl 2,2,3,3,3-Pentafluoropropyl Carbonate Based on Differentiation Evidence


Selective Carbonyl Transfer in Multi-Step Organic Synthesis Requiring Low Hydrolytic Reactivity

The combination of high LogP (3.14), low TPSA (35.5 Ų), and class-level hydrolytic stability makes this compound a preferred carbonylating agent when slow, controlled release of the active electrophile is required. It is particularly suited for amide bond formation in the presence of water-sensitive substrates, where the methyl or ethyl analogs would hydrolyze prematurely .

High-Voltage Lithium-Ion Battery Electrolyte Additive Screening

Based on the class-level oxidative stability (>5.5 V vs. Li/Li⁺) inferred from US 5,847,188, procurement for electrolyte formulation studies targeting NMC 811 or LiCoO₂ cathodes at >4.4 V is warranted. The tert-butyl group's steric bulk may additionally suppress co-intercalation into graphite anodes, a hypothesis supported by analogous hindered glyme studies [1].

Stereochemically Neutral Acylation in Medicinal Chemistry Campaigns

The achiral quaternary α-carbon of the tert-butyl moiety prevents the introduction of a new stereocenter during carbonate aminolysis, unlike the sec-butyl isomer. This simplifies LC-MS analysis and eliminates the need for chiral chromatography, accelerating SAR studies .

Specialty Solvent for High-Temperature Reactions Requiring Low Vapor Pressure

The estimated boiling point advantage (+20–30 °C over the ethyl analog) and lower vapor pressure make it a safer solvent choice for reactions conducted above 100 °C, reducing the risk of pressure build-up and solvent loss during prolonged reflux .

Application
Selection Property
Validation Focus
Selective Carbonyl Transfer Synthesis
High lipophilicity and low polar surface area
Hydrolytic stability and controlled acylation kinetics
High-Voltage Li-Ion Battery Electrolyte Research
Oxidative stability threshold (class-level)
Compatibility with high-voltage cathode materials (e.g., NMC 811)
Stereochemically Neutral Acylation
Achiral quaternary α-carbon structure
Simplified LC-MS analysis and elimination of diastereomer formation
High-Temperature Specialty Solvent
Low vapor pressure and extended liquid range
Safety and reduced solvent loss during prolonged heating
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